molecular formula C14H19NO5 B13990276 Benzyl (2-(2-(2-oxoethoxy)ethoxy)ethyl)carbamate

Benzyl (2-(2-(2-oxoethoxy)ethoxy)ethyl)carbamate

Cat. No.: B13990276
M. Wt: 281.30 g/mol
InChI Key: PLSBJINOKWXKEM-UHFFFAOYSA-N
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Description

Benzyl (2-(2-(2-oxoethoxy)ethoxy)ethyl)carbamate is a chemical compound with the molecular formula C14H21NO5. It is known for its unique structure, which includes a benzyl group attached to a carbamate moiety through a flexible ethoxyethoxyethyl chain. This compound is often used in various chemical and biological applications due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(2-(2-oxoethoxy)ethoxy)ethyl)carbamate typically involves multiple steps, including protection, etherification, and substitution reactions. One common method involves the protection of the hydroxyl group, followed by etherification to introduce the ethoxyethoxyethyl chain. The final step involves the formation of the carbamate group through a reaction with benzyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(2-(2-oxoethoxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbamate group into an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxyethoxyethyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Benzyl (2-(2-(2-oxoethoxy)ethoxy)ethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl (2-(2-(2-oxoethoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ethoxyethoxyethyl chain provides flexibility, allowing the compound to interact with various targets effectively.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
  • Benzyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
  • Benzyl (2-(2-(2-methoxyethoxy)ethoxy)ethyl)carbamate

Uniqueness

Benzyl (2-(2-(2-oxoethoxy)ethoxy)ethyl)carbamate is unique due to its specific combination of functional groups and flexible chain structure. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

benzyl N-[2-[2-(2-oxoethoxy)ethoxy]ethyl]carbamate

InChI

InChI=1S/C14H19NO5/c16-7-9-19-11-10-18-8-6-15-14(17)20-12-13-4-2-1-3-5-13/h1-5,7H,6,8-12H2,(H,15,17)

InChI Key

PLSBJINOKWXKEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCC=O

Origin of Product

United States

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